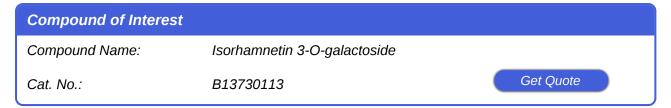


Isorhamnetin 3-O-galactoside in Oenanthe javanica: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of **isorhamnetin 3-O-galactoside**, a flavonoid glycoside, in the plant species Oenanthe javanica, commonly known as water dropwort. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological signaling pathways and experimental workflows.

Quantitative Occurrence of Flavonoids in Oenanthe javanica

While specific quantitative data for **isorhamnetin 3-O-galactoside** in Oenanthe javanica is not extensively detailed in publicly available literature, studies have focused on the total flavonoid content and the optimization of extraction methods. The following table summarizes findings on total flavonoid yield from the leaves and stems of Oenanthe javanica using an optimized extraction method.



Plant Part	Extraction Method	Total Flavonoid Yield (mg/g of dry weight)	Reference
Leaves	Water bath heating with 70% ethanol, liquid-to-solid ratio of 1:25, at 73.76°C for 2.5 hours.	31.478	[1]
Stems	Water bath heating with 70% ethanol, liquid-to-solid ratio of 1:25, at 73.76°C for 2.5 hours.	6.214	[1]

Experimental Protocols

This section outlines key experimental methodologies for the extraction and analysis of flavonoids, including **isorhamnetin 3-O-galactoside**, from Oenanthe javanica.

General Flavonoid Extraction and Quantification

A common approach for the extraction and quantification of total flavonoids from Oenanthe javanica involves solvent extraction followed by spectrophotometric analysis.

Protocol for Total Flavonoid Content Determination:

- Sample Preparation: Fresh plant material (e.g., stems) is freeze-dried for 48 hours and then crushed into a fine powder.[2]
- Extraction: 250 mg of the powdered sample is homogenized with 16 mL of 10 mM methanol/ammonium acetate (50:50, v/v).[2]
- Ultrasound-Assisted Extraction: The homogenate is placed in an ultrasound bath for 15 minutes to enhance extraction efficiency.
- Centrifugation: The mixture is centrifuged at 10,000 × g for 15 minutes.



- Filtration: The resulting supernatant is collected and filtered through a 0.45 μm nylon filter.[2]
- Quantification (Aluminum Chloride Method):
 - 1 mL of the plant extract is mixed with 4 mL of distilled water and 300 μL of 0.5 g/mL NaNO₂ solution.[2]
 - After 5 minutes, 300 µL of 1 g/mL AlCl₃ solution is added.[2]
 - Subsequently, 2 mL of 1 M NaOH and 2.4 mL of double-distilled water are added.
 - The absorbance of the final solution is measured at 510 nm.[2]
 - The total flavonoid content is expressed as catechin equivalents (CE)/100 g.[2]

UPLC-QTOF-MS/MS for Comprehensive Profiling

For detailed qualitative and quantitative analysis of specific flavonoids like **isorhamnetin 3-O-galactoside**, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a powerful technique.

Protocol for UPLC-QTOF-MS/MS Analysis:

- Sample Preparation:
 - Harvested plant tissues are immediately frozen in liquid nitrogen and stored at -80°C.
 - The frozen samples are freeze-dried and ground into a fine powder.
- Extraction:
 - 150 mg of the powdered sample is mixed with 1.5 mL of 70% aqueous methanol containing an internal standard (e.g., 1 mg/L capsaicin).[3]
 - The mixture is vortexed three times at 10-minute intervals and extracted overnight at 4°C.
 [3]
 - The extract is then centrifuged at 12,000 g for 15 minutes.[3]



- The supernatant is filtered through a 0.22 µm filter before analysis.[3]
- Chromatographic and Mass Spectrometric Conditions:
 - Instrument: Waters Acquity UPLC system coupled with a Q Exactive hybrid Q-Orbitraphigh resolution mass spectrometer.[3]
 - Column: ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 mm × 100 mm).[3]
 - Mobile Phase: A gradient of (A) water with 0.04% acetic acid and (B) acetonitrile with
 0.04% acetic acid.[3]
 - Gradient Program: 95:5 A/B at 0 min, 5:95 A/B at 20.0 min, 5:95 A/B at 24.0 min, 95:5 A/B at 24.1 min, and 95:5 A/B at 30.0 min.[3]
 - Ionization Mode: Both positive and negative Electrospray Ionization (ESI).[3]

Signaling Pathways and Experimental Workflows

Isorhamnetin and its glycosides, including **isorhamnetin 3-O-galactoside**, have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of HMGB1-Mediated NF-kB Signaling

Isorhamnetin 3-O-galactoside has demonstrated potent anti-inflammatory effects by inhibiting the High Mobility Group Box 1 (HMGB1) signaling pathway. Extracellular HMGB1, a damage-associated molecular pattern (DAMP), can activate pro-inflammatory cascades through receptors like Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. **Isorhamnetin 3-O-galactoside** interferes with this process, suppressing the production of inflammatory cytokines.[4]

Caption: Inhibition of HMGB1-mediated NF-κB pathway by **Isorhamnetin 3-O-galactoside**.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Isorhamnetin has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of inducers like isorhamnetin, Nrf2



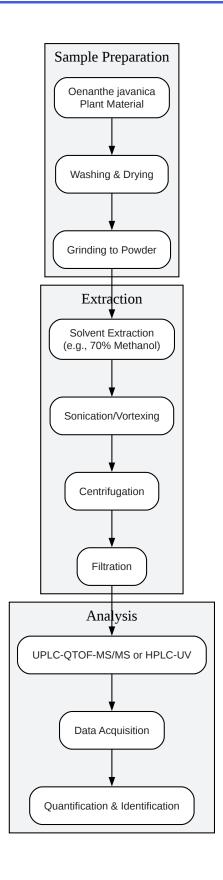
dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).[5][6][7]

Caption: Activation of the Nrf2/HO-1 pathway by Isorhamnetin.

Experimental Workflow for Flavonoid Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of flavonoids from Oenanthe javanica.





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Caption: General experimental workflow for flavonoid analysis from Oenanthe javanica.



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